molecular formula C12H18N2O B12110569 Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- CAS No. 1016739-04-0

Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]-

Cat. No.: B12110569
CAS No.: 1016739-04-0
M. Wt: 206.28 g/mol
InChI Key: YVGALEQCLUKOLY-UHFFFAOYSA-N
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Description

Structurally, it combines a polar amide backbone with hydrophobic aromatic and branched alkyl moieties. While direct toxicological data for this compound are unavailable, analogous acetamides are frequently studied for pharmacological and agrochemical applications, particularly as enzyme inhibitors or receptor agonists .

Properties

CAS No.

1016739-04-0

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-(methylamino)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C12H18N2O/c1-9(2)10-4-6-11(7-5-10)14-12(15)8-13-3/h4-7,9,13H,8H2,1-3H3,(H,14,15)

InChI Key

YVGALEQCLUKOLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CNC

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Using Haloacetamide Intermediates

A primary route involves the reaction of 2-chloroacetamide with methylamine and 4-isopropylaniline. This method, adapted from analogous syntheses, proceeds via a two-step mechanism:

  • Formation of 2-chloro-N-methylacetamide : Chloroacetyl chloride reacts with methylamine in acetone or ethylene glycol dimethyl ether at reflux temperatures (60–80°C). Catalytic sodium iodide (10–50 mol%) enhances reactivity, achieving yields of 70–85%.

  • Substitution with 4-isopropylaniline : The chloro group is displaced by 4-isopropylaniline in dimethylformamide (DMF) at 25–30°C, facilitated by anhydrous potassium carbonate. Reaction monitoring via TLC (ethyl acetate/petroleum ether, 3:2) ensures completion within 12 hours.

Critical Parameters :

  • Solvent selection : Polar aprotic solvents (DMF, acetone) improve nucleophilicity.

  • Catalyst optimization : Sodium iodide reduces side reactions during chloro displacement.

Coupling Reactions with Activated Carboxylic Acids

An alternative approach employs coupling agents to conjugate 2-(methylamino)acetic acid with 4-isopropylaniline. Drawing from peptide synthesis methodologies, this method involves:

  • Activation of the carboxylic acid : 2-(Methylamino)acetic acid is treated with thionyl chloride or EDCl/HOBt in dichloromethane (DCM) to form the corresponding acyl chloride or active ester.

  • Amide bond formation : The activated intermediate reacts with 4-isopropylaniline in the presence of a base (e.g., triethylamine) at 0–5°C, followed by gradual warming to 25°C. Yields range from 65–78%.

Example Protocol :

  • EDCl/HOBt-mediated coupling :

    • 2-(Methylamino)acetic acid (1 eq), EDCl (1.2 eq), HOBt (1.1 eq), and 4-isopropylaniline (1 eq) in DCM.

    • Stirred at 25°C for 24 hours.

    • Workup includes washing with 1M HCl and brine, followed by drying over Na₂SO₄.

Optimization of Reaction Conditions

Temperature and Solvent Effects

  • Low-temperature regimes : Reactions conducted at -40°C to 0°C minimize byproduct formation during exothermic steps (e.g., acyl chloride formation).

  • Solvent systems :

    • Dichloromethane : Preferred for coupling reactions due to its low polarity and ease of removal.

    • Methanol-water mixtures : Effective for recrystallization, yielding high-purity amorphous forms.

Catalytic Enhancements

  • Iodide catalysts : Sodium iodide (50 mol%) accelerates chloroacetamide reactions, reducing reaction times by 30%.

  • Base selection : Anhydrous potassium carbonate outperforms sodium hydride in minimizing hydrolysis side reactions.

Purification and Characterization

Crystallization Techniques

  • Anti-solvent crystallization : Crude product dissolved in methanol (450 ml) is precipitated by adding n-pentane at -40°C, yielding amorphous solids with >95% purity.

  • Recrystallization solvents : Ethanol-water (3:1) mixtures produce crystalline forms suitable for X-ray diffraction analysis.

Spectroscopic Confirmation

  • FTIR analysis : Key peaks include:

    • 1668 cm⁻¹ : C=O stretch of the acetamide group.

    • 1543 cm⁻¹ : C=N vibrations from the methylamino moiety.

  • ¹H NMR : Distinct signals at δ 3.54 (s, -CH₂), δ 1.56–2.25 (m, isopropyl CH₃), and δ 7.23–7.82 (m, aromatic protons).

Comparative Analysis of Methods

Method Yield Purity Key Advantage
Nucleophilic substitution70–85%90–95%Cost-effective, scalable
EDCl-mediated coupling65–78%92–98%High selectivity, minimal byproducts

Trade-offs :

  • Substitution routes require stringent temperature control but use cheaper reagents.

  • Coupling methods offer higher purity at the expense of reagent cost.

Industrial-Scale Considerations

Solvent Recovery Systems

  • Distillation : Dichloromethane and methanol are recovered via fractional distillation, reducing waste.

  • Green chemistry : Ethylene glycol dimethyl ether, a reusable solvent, aligns with sustainable practices .

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

Research indicates that Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- exhibits various biological activities that make it a candidate for therapeutic applications:

Antimicrobial Activity

Preliminary studies suggest that Acetamide derivatives exhibit significant antimicrobial properties against common pathogens. For instance, compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds.

Cytotoxicity

Investigations into the cytotoxic effects of this compound have shown promising results against cancer cell lines. Research indicates that it may selectively inhibit cancer cell proliferation while sparing normal cells, suggesting its potential for use in cancer therapies.

Enzyme Inhibition

Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- may act as an inhibitor for certain enzymes involved in metabolic pathways relevant to disease progression. Studies have highlighted that similar compounds can inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus; MIC ~256 µg/mL
CytotoxicitySelective inhibition of cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study 1: Antimicrobial Screening

A study focused on synthesizing derivatives of Acetamide revealed significant antibacterial activity. Compounds were tested against various strains, including Pseudomonas aeruginosa, with some achieving MICs below 50 µg/mL. This highlights the compound's potential in developing new antibiotics.

Case Study 2: Cytotoxicity Evaluation

In vitro studies assessed the cytotoxic effects of Acetamide on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values lower than 5 µM, indicating strong potential for therapeutic applications in oncology.

Mechanism of Action

The mechanism of action of Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the α-Carbon

VUAA3 (Acetamide, 2-[[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-N-[4-(1-methylethyl)phenyl]-)
  • Structure: Shares the N-[4-(1-methylethyl)phenyl] group but replaces the methylamino with a triazolyl-thio-pyridine moiety.
  • Properties : Molecular weight = 429.49 g/mol; pKa ≈ 5.56. The bulkier substituent enhances hydrophobicity, likely improving membrane permeability compared to the target compound .
Acetamide,2-chloro-N-[4-(1-methylethyl)phenyl]- (CAS 1527-61-3)
  • Structure: Chloro substituent at the α-carbon instead of methylamino.
  • Properties: Molecular formula = C₁₁H₁₄ClNO.
  • Applications : Chloroacetamides are common intermediates in drug synthesis, though toxicity risks may limit utility .

Variations in the N-Aryl Group

N-[3-(Acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide (CAS 900702-90-1)
  • Structure: Replaces the para-isopropylphenyl group with a 4-isopropylphenoxy-acetamide linked to an acetylamino-phenyl group.
  • Properties: Molecular weight = 326.39 g/mol. The phenoxy group introduces additional aromaticity, which may enhance UV absorption and stability .
  • Applications : Similar structures are explored in kinase inhibition studies due to aromatic stacking interactions .
Acetamide,2-(diethylamino)-N-phenyl- (CAS 3213-15-8)
  • Structure: Diethylamino group at the α-carbon and a simpler phenyl substituent.
  • Properties : Reduced steric hindrance from the phenyl group compared to isopropylphenyl may increase solubility in polar solvents .

Functional Group Additions

N-{4-[(Methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide
  • Structure : Incorporates a sulfonamide and thienyl group.
  • Properties : Molecular formula = C₁₃H₁₄N₂O₃S₂. Sulfonamides enhance hydrogen-bonding capacity, improving target binding in enzyme inhibition .
  • Applications : Sulfonamide derivatives are prevalent in antibiotics and carbonic anhydrase inhibitors .
N-[4-[(Dimethylamino)sulfonyl]phenyl]-2-(methylamino)acetamide (CAS 37103-22-3)
  • Structure: Combines dimethylamino-sulfonyl and methylamino groups.
  • Properties : Molecular weight = 271.34 g/mol. The sulfonyl group increases acidity (pKa ~1–2), influencing ionization and bioavailability .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
Target Compound C₁₂H₁₈N₂O ~206.29 Methylamino, para-isopropylphenyl Potential receptor modulation N/A
VUAA3 C₂₁H₂₃N₃O₅S 429.49 Triazolyl-thio-pyridine Insect odorant receptor agonist
Acetamide,2-chloro-N-[4-(1-methylethyl)phenyl]- C₁₁H₁₄ClNO 211.69 Chloro Synthetic intermediate
N-[3-(Acetylamino)phenyl]-2-(4-isopropylphenoxy)acetamide C₁₉H₂₂N₂O₃ 326.39 Phenoxy, acetylamino Kinase inhibition studies
N-{4-[(Methylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide C₁₃H₁₄N₂O₃S₂ 310.39 Sulfonamide, thienyl Enzyme inhibition

Notes and Limitations

  • Toxicity Data : Many acetamide derivatives lack comprehensive toxicological profiles, necessitating further studies .
  • Synthetic Challenges : Steric hindrance from the para-isopropylphenyl group may complicate synthesis, requiring optimized coupling agents (e.g., T3P in ) .

Biological Activity

Acetamide derivatives are significant in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound Acetamide, 2-(methylamino)-N-[4-(1-methylethyl)phenyl]- (CAS No. 65542-25-8) is of particular interest due to its unique structure and potential therapeutic applications.

  • Molecular Formula : C10H14N2O
  • Molecular Weight : 178.23 g/mol

The structure includes an acetamide moiety linked to a phenyl group substituted with a methylamino group and an isopropyl group, which may influence its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential of acetamide derivatives as anticancer agents. For instance, research focused on the synthesis and evaluation of various acetamide compounds demonstrated significant cytotoxic effects against several cancer cell lines, including prostate (DU145), lung (A549), and glioblastoma (U87MG) cells. Notably, compounds exhibiting an IC50 value of less than 8 µM were identified as potent inhibitors of heme oxygenase-1 (HO-1), a protein associated with cancer progression and chemoresistance .

The anticancer effects of acetamide derivatives are often attributed to their ability to induce apoptosis in tumor cells. This process involves the activation of caspases, which are crucial for the apoptotic pathway. For instance, in studies involving thiazole-acetamide derivatives, compounds were shown to promote caspase-3 activation, leading to increased apoptosis in cancer cells .

Anti-inflammatory Effects

Acetamides are also recognized for their anti-inflammatory properties. Compounds containing the acetamide structure have been linked to the inhibition of cyclooxygenase (COX) enzymes, which play a pivotal role in inflammation and pain pathways. For example, drugs like ibuprofen and bufexamac utilize similar acetamide structures for their therapeutic effects .

Enzyme Inhibition Studies

A significant area of research involves the inhibition of enzymes such as urease and α-amylase by acetamide derivatives. In one study, various acetamide-sulfonamide compounds were evaluated for their urease inhibitory activity, with results indicating effective inhibition at IC50 values ranging from 9.95 µM to higher values depending on structural modifications .

Data Summary

Biological Activity IC50 Values Cell Lines/Enzymes Tested References
HO-1 Inhibition≤8 µMProstate (DU145), Lung (A549), Glioblastoma (U87MG)
Urease Inhibition9.95 µMUrease
Apoptosis Induction-Various cancer cell lines

Case Studies

  • Heme Oxygenase-1 Inhibitors : A study synthesized novel acetamide-based compounds that showed promising results as HO-1 inhibitors with significant anticancer activity against U87MG cells . These findings suggest that structural modifications can enhance the efficacy of acetamide derivatives.
  • Urease Inhibition : Research on sulfonamide-acetamide conjugates revealed that certain structural features significantly enhance urease inhibition, making these compounds potential candidates for treating conditions related to urease activity .

Q & A

Q. What are the recommended synthetic routes for 2-(methylamino)-N-[4-(1-methylethyl)phenyl]acetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves amide bond formation via coupling reactions. Key steps include:
  • Step 1 : Reacting 4-(1-methylethyl)aniline with a protected 2-(methylamino)acetate derivative (e.g., using ethyl chloroacetate) under basic conditions (e.g., NaOH or K₂CO₃) .
  • Step 2 : Deprotection of the methylamino group using hydrochloric acid or catalytic hydrogenation.
  • Optimization : Solvent choice (DMF or THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 amine:acylating agent) improve yield. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Table 1 : Representative Reaction Conditions for Analogous Acetamides

Reagent SystemSolventTemperature (°C)Yield (%)Reference
NaOH, DMFDMF7075–85
K₂CO₃, THFTHF6068–72

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methylamino protons at δ 2.8–3.2 ppm; isopropyl group at δ 1.2–1.4 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula (e.g., C₁₃H₁₈N₂O) with <5 ppm error .
  • IR Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm functional groups .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodological Answer :
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer Assays : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations after 48-hour exposure .
  • Controls : Include positive controls (e.g., cisplatin for anticancer assays) and solvent-only negative controls.

Advanced Research Questions

Q. What strategies are effective in elucidating the mechanism of action of this compound in biological systems?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated derivatives to isolate binding proteins .
  • Kinase Inhibition Profiling : Screen against a panel of kinases (e.g., EGFR, MAPK) using ATP-Glo assays .
  • Transcriptomic Analysis : RNA-seq or qPCR to identify differentially expressed genes post-treatment (e.g., apoptosis-related genes like BAX or BCL-2) .

Q. How can structure-activity relationship (SAR) studies be structured to improve therapeutic potential?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace isopropyl with cyclopropyl or halogens) and test bioactivity .
  • Pharmacophore Mapping : Use computational tools (e.g., Schrodinger’s Phase) to identify critical moieties (e.g., methylamino group for hydrogen bonding) .
  • Table 2 : Example SAR Trends for Acetamide Derivatives
Substituent ModificationBioactivity Change (vs. Parent)Reference
Halogenation at phenyl↑ Anticancer potency
Bulkier alkyl groups↓ Solubility, ↑ Toxicity

Q. What methodologies address contradictions in literature data regarding physicochemical properties or bioactivity?

  • Methodological Answer :
  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer for solubility studies) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers. For example, discrepancies in logP values may arise from measurement techniques (shake-flask vs. HPLC) .
  • Advanced Characterization : Use differential scanning calorimetry (DSC) to resolve polymorphic forms affecting solubility .

Key Research Challenges and Future Directions

  • Data Gaps : Limited structural data (e.g., X-ray crystallography) for this compound necessitates collaboration with crystallography facilities .
  • Translational Potential : Prioritize in vivo toxicity studies (rodent models) to assess therapeutic index .

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